Product packaging for 5-Chlorothiophene-3-carbonyl chloride(Cat. No.:CAS No. 113471-08-2)

5-Chlorothiophene-3-carbonyl chloride

Cat. No.: B052437
CAS No.: 113471-08-2
M. Wt: 181.04 g/mol
InChI Key: DCLHJPCKHFKQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorothiophene-3-carbonyl chloride is a highly versatile and reactive bifunctional intermediate specifically designed for advanced organic synthesis and drug discovery research. This compound features both an acyl chloride moiety and a chlorinated thiophene ring, making it an invaluable electrophilic building block for the construction of complex molecules. Its primary research value lies in its ability to act as a key precursor for amide and ester formation via facile nucleophilic acyl substitution reactions with amines and alcohols, respectively. This enables the efficient synthesis of thiophene-containing carboxamides and other derivatives, which are prominent structural motifs in medicinal chemistry. The electron-rich thiophene scaffold, functionalized at the 3-position, is of particular interest in the development of active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. Researchers utilize this compound to incorporate the 5-chlorothiophene unit into larger molecular architectures, exploring its effects on biological activity, molecular recognition, and material properties. The chlorine substituent at the 5-position offers a secondary site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for significant structural diversification. Strictly for research applications, this reagent is essential for probing structure-activity relationships (SAR) and developing novel compounds with potential therapeutic or functional material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl2OS B052437 5-Chlorothiophene-3-carbonyl chloride CAS No. 113471-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113471-08-2

Molecular Formula

C5H2Cl2OS

Molecular Weight

181.04 g/mol

IUPAC Name

5-chlorothiophene-3-carbonyl chloride

InChI

InChI=1S/C5H2Cl2OS/c6-4-1-3(2-9-4)5(7)8/h1-2H

InChI Key

DCLHJPCKHFKQGF-UHFFFAOYSA-N

SMILES

C1=C(SC=C1C(=O)Cl)Cl

Canonical SMILES

C1=C(SC=C1C(=O)Cl)Cl

Synonyms

3-Thiophenecarbonyl chloride, 5-chloro- (9CI)

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 5 Chlorothiophene 3 Carbonyl Chloride

Carbon-Carbon Bond Forming Reactions

While most renowned for nucleophilic acyl substitution, 5-Chlorothiophene-3-carbonyl chloride can also function as an electrophile in carbon-carbon bond-forming reactions. The most prominent example of this is the Friedel-Crafts acylation.

In a Friedel-Crafts acylation, the acyl chloride reacts with an aromatic compound (such as benzene (B151609) or another thiophene (B33073) ring) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, forming a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring and yields an aryl ketone. This reaction is a powerful tool for attaching the 5-chlorothienoyl group to other aromatic systems.

Friedel-Crafts Acylation of Aromatic Systems

Information regarding the use of this compound as an acylating agent in Friedel-Crafts reactions is not available in the provided search results. The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The reaction typically involves an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst. sigmaaldrich.comlibretexts.org The acyl chloride forms a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.comyoutube.com Despite the general utility of this reaction, its application with this compound has not been specifically described.

There are no specific research findings on the use of Lewis acid catalysts like zinc halides or tin tetrachloride in Friedel-Crafts acylations involving this compound. Generally, a strong Lewis acid such as aluminum trichloride (AlCl₃) is required in stoichiometric amounts because it coordinates to both the acyl chloride reactant and the resulting ketone product, deactivating the catalyst. wikipedia.orgorganic-chemistry.org Milder Lewis acids, such as zinc salts, or catalysts like tin tetrachloride can be used in certain cases, particularly with activated aromatic substrates. wikipedia.org A patent related to the synthesis of the 2-acyl isomer mentions the use of tin tetrachloride as a Lewis acid for the acylation of thiophene. researchgate.net However, the performance and role of these specific catalysts with the 3-acyl isomer remain undocumented.

No literature was found applying phase-vanishing methodologies to Friedel-Crafts acylation with this compound. The phase-vanishing (PV) method is a technique used for triphasic reactions, where a liquid perfluoroalkane separates the reactants. researchgate.net This methodology has been successfully applied to the Friedel-Crafts acylation of thiophene using tin tetrachloride, but there is no indication of its use with the specific substrate . researchgate.net

Other Significant Reaction Pathways

Specific examples of this compound participating in oxidative addition reactions are absent from the available literature. Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site is oxidized as a substrate is added, increasing the metal's oxidation state and coordination number. wikipedia.org This process is a key step in many catalytic cycles, including cross-coupling reactions. wikipedia.org Acyl chlorides can undergo oxidative addition to low-valent metal centers, but no studies documenting this reactivity for this compound were identified. nih.govrsc.org

There is no available research detailing the reactivity of this compound with substituted ureas and thioureas. Acyl chlorides are generally reactive towards nucleophiles like the nitrogen atoms in ureas and thioureas, which would be expected to lead to the formation of acylureas and acylthioureas, respectively. However, without experimental data, the specific conditions, products, and mechanisms for these reactions involving this compound cannot be described.

Isomerization and Rearrangement Studies

Recent crystallographic studies have brought attention to a notable structural phenomenon known as "ring-flip disorder" in various thiophene-3-carbonyl derivatives. This disorder arises from the thiophene ring's ability to adopt two different orientations, effectively creating a structural isomer within the crystal lattice. The investigation into this phenomenon provides crucial insights into the conformational flexibility and solid-state packing of these molecules.

The X-ray crystal structure of thiophene-3-carbonyl chloride has been determined, revealing the presence of this characteristic ring-flip disorder. mdpi.comresearchgate.net The disorder manifests as a 180° rotation of the thiophene ring around the C(3)-C=O bond. mdpi.com This results in the sulfur and a C-H group of the thiophene ring occupying each other's positions in different molecules within the crystal, leading to a disordered arrangement. For thiophene-3-carbonyl chloride, the two forms were refined at 70% and 30% occupancy. mdpi.com

A comprehensive search of the Cambridge Structural Database (CSD) in June 2021 for structures containing the thiophene-3-carbonyl moiety yielded 62 hits, of which a significant number, 22, exhibited this ring-flip disorder. mdpi.comresearchgate.net This high incidence suggests that ring-flip disorder is a common feature for this class of compounds. However, the factors that determine whether a specific derivative will display this phenomenon are not yet fully understood. mdpi.com

Detailed analysis of various thiophene-3-carbonyl derivatives has shown that the presence or absence of ring-flip disorder can be influenced by the nature of the substituent attached to the carbonyl group. For instance, while thiophene-3-carboxylic acid itself does not show this disorder and instead forms hydrogen-bonded dimers, the corresponding amide and a glycine derivative both exhibit ring-flip disorder. researchgate.net Further illustrating this variability, in a series of imides with different alkyl groups, those with smaller alkyl substituents displayed the disorder, whereas those with larger groups did not. researchgate.net

In some more complex structures, such as a deoxybenzoin analogue, both thiophene rings show ring-flip disorder. mdpi.com In contrast, the structure of a benzoin analogue consists of two independent molecules, each showing disorder in only one of the two thiophene rings, and interestingly, in opposite rings. mdpi.com Several metal complexes incorporating thiophene-3-carboxylate as a ligand also exhibit this structural peculiarity. mdpi.com

The study of ring-flip disorder is essential for a complete understanding of the solid-state behavior of thiophene-3-carbonyl derivatives, impacting their physical properties and intermolecular interactions.

Compound/DerivativeRing-Flip Disorder ObservedNotes
Thiophene-3-carbonyl chlorideYesThe two orientations were found to have occupancies of 70% and 30%. mdpi.com
Thiophene-3-carboxylic acidNoForms hydrogen-bonded dimers in the solid state. researchgate.net
Thiophene-3-carboxamideYesThe amide derivative shows the ring-flip phenomenon. researchgate.net
Glycine derivative of thiophene-3-carboxylic acidYesThis derivative also exhibits ring-flip disorder. researchgate.net
Imides with smaller alkyl groupsYesThe presence of smaller alkyl groups appears to permit the disorder. researchgate.net
Imides with larger alkyl groupsNoLarger alkyl substituents seem to inhibit the ring-flip. researchgate.net
Deoxybenzoin analogueYesBoth thiophene rings within the molecule exhibit disorder. mdpi.com
Benzoin analogueYesTwo independent molecules in the crystal, each with disorder in one of the two opposite rings. mdpi.com
Metal complexes with thiophene-3-carboxylateYesObserved in complexes with metals such as manganese, cobalt, and nickel. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Organic Architectures

The utility of 5-chlorothiophene-2-carbonyl chloride in advanced organic synthesis stems from its function as a robust building block. The acyl chloride group is a powerful acylating agent, readily reacting with nucleophiles such as amines, alcohols, and sulfonamides to form stable amide, ester, and sulfonamide linkages, respectively. guidechem.com This reactivity allows for the straightforward incorporation of the 5-chlorothiophene moiety into a wide array of more complex molecular frameworks. The mechanism of these transformations involves nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chloride ion. This efficient coupling capability makes it a go-to reagent for constructing intricate organic molecules. guidechem.com

Intermediates in Pharmaceutical Compound Synthesis

The 5-chlorothiophene scaffold is a significant pharmacophore in medicinal chemistry. Consequently, 5-chlorothiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of numerous biologically active compounds. bgbchem.comnbinno.com Its applications span various therapeutic areas, including the development of anticoagulants, kinase inhibitors, and antiviral agents. bgbchem.com

Precursors for Anticoagulants (e.g., Rivaroxaban)The most prominent pharmaceutical application of 5-chlorothiophene-2-carbonyl chloride is its role as a key raw material in the industrial synthesis of Rivaroxaban, a widely prescribed oral anticoagulant.benchchem.comnbinno.comchemicalbook.comnih.govRivaroxaban functions as a direct Factor Xa inhibitor.

In the synthesis of Rivaroxaban, 5-chlorothiophene-2-carbonyl chloride is reacted with the primary amine of the advanced intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, in an acylation reaction. google.comgoogleapis.com This step forms the terminal thiophene (B33073) carboxamide group of the final drug molecule. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, and in a suitable organic solvent like dichloromethane (B109758) or toluene (B28343). nih.govgoogleapis.com The instability of the carbonyl chloride often requires it to be prepared shortly before use by treating its corresponding carboxylic acid with a chlorinating agent like thionyl chloride. google.com

Synthesis of Rivaroxaban: Key Reaction Step
Reactant 1Reactant 2Key Reagents/ConditionsProduct
5-Chlorothiophene-2-carbonyl chloride(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneBase (e.g., Triethylamine, Pyridine), Solvent (e.g., Dichloromethane, Toluene)Rivaroxaban

Synthesis of Anti-tumor and Anti-inflammatory AgentsThe thiophene ring is a structural component in various compounds investigated for their therapeutic potential. 5-Chlorothiophene-2-carbonyl chloride is a key reagent for synthesizing molecules that may possess anti-tumor and anti-inflammatory properties.pharmaffiliates.comThiophene derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are critical in the inflammatory pathway.nih.gov

In the context of oncology, this compound is used to synthesize kinase inhibitors and other antibacterial or antiviral agents that have applications in cancer therapy. bgbchem.com For example, recent research has focused on chlorothiophene-based chalcones, synthesized from the related precursor 2-acetyl-5-chlorothiophene (B429048), which have demonstrated significant cytotoxic activity against various cancer cell lines. arabjchem.org The carbonyl chloride allows for the integration of this biologically active chlorothiophene unit into larger, more complex drug candidates. It is also a reagent in the synthesis of indolinyl-thiazole based inhibitors of cellular lipid uptake. pharmaffiliates.com

Development of Agrochemicals

Beyond pharmaceuticals, 5-chlorothiophene-2-carbonyl chloride is an important intermediate in the agrochemical industry. guidechem.comnbinno.com It is utilized in the synthesis of novel pesticides, including herbicides and fungicides, to protect crops and improve yields. guidechem.combgbchem.com The reactivity of the acyl chloride group enables its attachment to other molecular fragments, allowing for the creation of new active ingredients for crop protection products.

Contributions to Functional Materials Science

The unique electronic structure of the thiophene ring makes it a valuable component in materials science, particularly for applications in electronics and photonics. Thiophene-based polymers are known for their conductive and optical properties.

Chromophoric Components in Photonic PolymersThiophene-based molecules are fundamental building blocks for π-conjugated polymers, which are central to the development of organic photonic and electronic materials.optica.orgacs.orgmdpi.comThese polymers are used in devices like organic light-emitting diodes (OLEDs) and organic solar cells.mdpi.comChromophores containing thiophene units often exhibit significant second-order nonlinear optical (NLO) properties, which are essential for electro-optic applications.optica.org

5-Chlorothiophene-2-carbonyl chloride serves as a functional precursor for creating these advanced materials. The carbonyl chloride handle provides a convenient point of attachment for incorporating the electron-rich chlorothiophene unit into a polymer backbone or as a side chain. This functionalization is a key strategy for tuning the electronic and photophysical properties of the resulting polymers. rsc.org While direct polymerization of this specific molecule is not common, it is used to synthesize more complex, functionalized thiophene monomers that are subsequently used to build high-performance photonic polymers.

Application in Dyes and Semiconductors

Thiophene-containing compounds are integral to the field of organic electronics due to their favorable semiconductor properties, which arise from the delocalized π-electron system of the thiophene ring. While direct applications of 5-Chlorothiophene-3-carbonyl chloride in commercial dyes are not extensively documented in public literature, its structural motifs are relevant to the synthesis of organic semiconductors and functional colorants.

Thiophene derivatives are widely used as building blocks for conjugated polymers and small molecules that find applications in:

Organic Light-Emitting Diodes (OLEDs): Thiophene units can be incorporated into the emissive layer or charge-transport layers of OLED devices.

Organic Photovoltaics (OPVs): Thiophene-based polymers often serve as the electron-donor material in the active layer of organic solar cells.

The presence of the chlorine atom and the reactive carbonyl chloride group on the thiophene ring allows for further functionalization, enabling chemists to fine-tune the electronic and optical properties of the final material. For instance, the carbonyl chloride can be used to introduce the thiophene moiety into larger conjugated systems through esterification or amidation reactions.

Synthesis of Thiophene-Based Liquid Crystals

Thiophene rings are incorporated into the rigid core of mesogenic molecules to influence their liquid crystalline properties. The introduction of a heterocyclic ring like thiophene can lower melting points and alter the phase behavior compared to their purely phenyl-based counterparts. nycu.edu.tw

The synthesis of thiophene-containing liquid crystals often involves the connection of the thiophene core to other aromatic units through linking groups like esters. This compound is a suitable precursor for creating such ester linkages. A general synthetic approach could involve the esterification reaction between this compound and a phenolic component, which itself contains other aromatic rings and a flexible terminal alkyl or alkoxy chain.

Table 1: Factors Affecting Mesomorphism in Thiophene-Based Liquid Crystals

Factor Influence on Liquid Crystalline Properties Reference
Molecular Core The number and type of aromatic rings (e.g., phenyl, biphenyl) affect the rigidity and length-to-breadth ratio. A higher ratio generally favors mesophase formation. nycu.edu.tw
Terminal Groups The polarity of terminal groups (e.g., -CN, -OCH3) significantly impacts thermal behavior and the type of mesophase observed. nycu.edu.tw
Flexible Spacer Length The length of terminal alkyl/alkoxy chains influences the melting point and can promote the formation of smectic phases over nematic phases. nycu.edu.tw
Linking Groups Ester groups are commonly used to connect the thiophene core to other parts of the mesogen. nycu.edu.tw

Precursors for Halogenated and Arylated Anthraquinones

This compound serves as a potential precursor for halogenated anthraquinones through a multi-step synthesis. A key strategy involves the use of halogenated thiophenes as dienes in an oxidative cycloaddition reaction with 1,4-naphthoquinones. mdpi.comsciforum.net

The general process is as follows:

In situ S-oxidation: The halogenated thiophene is oxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), to form a transient and highly reactive thiophene S-oxide. mdpi.comresearchgate.net

Diels-Alder Reaction: The thiophene S-oxide acts as a diene and undergoes a [4+2] cycloaddition reaction with a dienophile, such as 1,4-naphthoquinone. sciforum.net

Aromatization: The initial cycloadduct spontaneously loses the sulfur monoxide (SO) bridge to form the stable, aromatic anthraquinone (B42736) system. sciforum.net

This method provides a direct route to halogenated anthraquinones. These resulting chloro- or bromoanthraquinones are versatile intermediates themselves. They can be further functionalized to produce arylated anthraquinones via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with various arylboronic acids. mdpi.com

Table 2: Synthesis of Arylated Anthraquinones from Halogenated Thiophenes

Step Reaction Type Reactants Product Reference
1 Oxidative Cycloaddition Halogenated Thiophene, 1,4-Naphthoquinone, m-CPBA Halogenated Anthraquinone mdpi.comsciforum.net
2 Suzuki-Miyaura Coupling Halogenated Anthraquinone, Arylboronic Acid, Pd Catalyst Arylated Anthraquinone mdpi.com

Synthesis of Diverse Heterocyclic Derivatives

The carbonyl chloride functional group is readily converted into other functionalities, making this compound a versatile starting material for the synthesis of a wide range of other heterocyclic systems.

Thiophene-Based Oxadiazole, Triazole, and Thiazolidinone Derivatives

A common and efficient pathway to synthesize thiophene-substituted five-membered heterocycles such as oxadiazoles, triazoles, and thiazolidinones begins with the conversion of the carbonyl chloride to a carbohydrazide (B1668358). nih.govrsc.org

Synthesis of Thiophene-3-carbohydrazide (B180984): this compound is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield 5-chlorothiophene-3-carbohydrazide. This key intermediate is the branching point for the synthesis of the various target heterocycles. nih.gov

Synthesis of 1,3,4-Oxadiazoles:

The carbohydrazide can be treated with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Cyclodesulfurization of this intermediate, for example using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), yields a 2-amino-1,3,4-oxadiazole. luxembourg-bio.com

Alternatively, condensation of the carbohydrazide with aldehydes produces hydrazones, which can then be cyclized with agents like acetic anhydride (B1165640) to form oxadiazole rings. rsc.org

Synthesis of 1,2,4-Triazoles:

The thiophene-3-carbohydrazide is reacted with an isothiocyanate to form a thiosemicarbazide. researchgate.net

This intermediate is then cyclized under basic conditions (e.g., aqueous NaOH) to form the 5-(5-chlorothiophen-3-yl)-4H-1,2,4-triazole-3-thiol ring system. researchgate.net

Synthesis of Thiazolidinones:

The thiophene-3-carbohydrazide is first condensed with various substituted aldehydes to form Schiff bases (hydrazones). derpharmachemica.com

These Schiff bases then undergo cyclization with thioglycolic acid (mercaptoacetic acid), often in the presence of a catalyst like ZnCl₂, to yield the corresponding thiazolidinone derivatives. rsc.orgderpharmachemica.com

These synthetic routes highlight the utility of this compound as a scaffold for generating a library of diverse heterocyclic compounds, which are often investigated for their potential biological activities. rsc.orgderpharmachemica.com

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-Chlorothiophene-2-carbonyl chloride.

Proton NMR is used to verify the specific arrangement of substituents on the thiophene (B33073) ring. For 5-Chlorothiophene-2-carbonyl chloride, the spectrum is expected to show two distinct signals for the two protons on the thiophene ring.

In a typical analysis, the chemical shift values are recorded in deuterated chloroform (B151607) (CDCl₃). The two protons on the thiophene ring appear as doublets due to coupling with each other. A reported ¹H NMR analysis shows the following chemical shifts: δ = 7.99 (d, J = 4 Hz, 1H) and 6.86 (d, J = 4 Hz, 1H). chemicalbook.com These signals correspond to the protons at the C3 and C4 positions of the thiophene ring, and their coupling constant (J = 4 Hz) is characteristic of adjacent protons on this heterocyclic system.

Table 1: ¹H NMR Data for 5-Chlorothiophene-2-carbonyl chloride

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.99 Doublet (d) 4 1H Thiophene Ring Proton

Data sourced from patent literature analysis in CDCl₃ at 400 MHz. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Integrity

Infrared spectroscopy is crucial for identifying the key functional groups present in the molecule, particularly the carbonyl chloride group. The IR spectrum of 5-Chlorothiophene-2-carbonyl chloride would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the acid chloride. This peak is typically found in the region of 1750-1815 cm⁻¹. Other characteristic peaks would include those for C-Cl stretching and the vibrations of the thiophene ring. Although a specific spectrum for the title compound is not available, analysis of its precursor, 5-Chloro-2-thiophenecarboxylic acid, shows characteristic absorptions for the carboxylic acid group which would be absent and replaced by the acid chloride signature upon conversion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the molecule, which can further confirm its structure. The molecular weight of 5-Chlorothiophene-2-carbonyl chloride (C₅H₂Cl₂OS) is 181.04 g/mol . nih.gov

Under Electron Ionization (EI) conditions, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

A gas chromatography-mass spectrometry (GC-MS) analysis reported in the PubChem database shows a top peak at m/z 145. nih.gov This corresponds to the loss of a chlorine atom from the molecular ion ([M-Cl]⁺). Other significant peaks are observed at m/z 147 and 73. nih.gov Another source reports GC-MS (EI+) data showing isotopic peaks at m/z 180, 182, and 184, corresponding to the molecular ion cluster. google.com

Table 2: Key EI-MS Fragmentation Data for 5-Chlorothiophene-2-carbonyl chloride

m/z Value Interpretation
180, 182, 184 Molecular ion peak cluster [M]⁺

Data sourced from NIST Mass Spectrometry Data Center and patent literature. nih.govgoogle.com

Fast Atom Bombardment (FAB) is a soft ionization technique, and data specific to 5-Chlorothiophene-3-carbonyl chloride using this method is not available. Generally, FAB-MS is used for less volatile and more polar compounds and would be expected to produce a prominent protonated molecular ion [M+H]⁺. This technique would be less common for a relatively volatile and reactive compound like an acyl chloride compared to EI-MS.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation than Electron Ionization (EI). This method is particularly useful for determining the molecular weight of a compound. In CI-MS, a reagent gas (such as methane, isobutane, or ammonia) is ionized, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions, often protonated molecules [M+H]⁺.

For this compound (C₅H₂Cl₂OS), CI-MS would be expected to show a prominent pseudomolecular ion peak, which would help to confirm its molecular weight of approximately 181.03 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic cluster of peaks for the molecular ion, providing further confirmation of the compound's identity. Specific fragmentation patterns under CI-MS conditions for this compound are not extensively detailed in publicly available literature, but the technique remains a valuable tool for unambiguous molecular weight confirmation.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformation.

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of the closely related parent compound, Thiophene-3-carbonyl chloride, offers valuable insights. The X-ray structure of Thiophene-3-carbonyl chloride was determined for the first time, revealing an orthorhombic crystal system with the space group Pbca. A notable feature of its solid-state structure is the presence of "ring flip disorder," a phenomenon common among thiophene-3-carbonyl derivatives. This disorder involves the sulfur and the C4-C5 atoms of the thiophene ring occupying two possible positions.

Should single crystals of this compound be grown, X-ray diffraction analysis would provide precise data on its solid-state conformation and intermolecular interactions, definitively confirming its structural isomerism.

Table 1: Crystallographic Data for the Related Compound Thiophene-3-carbonyl Chloride

ParameterValue
Empirical FormulaC₅H₃ClOS
Formula Weight146.59 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.8926(10)
b (Å)14.4046(10)
c (Å)5.4564(3)
V (ų)1170.52(13)
Z8
T (K)173

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound. The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted components and sorts the ions by their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment, particularly for compounds that may not be suitable for GC due to low volatility or thermal instability. In HPLC, the compound is dissolved in a solvent and passed through a column under high pressure. Separation is achieved based on the analyte's affinity for the stationary phase within the column.

For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. google.com This involves a nonpolar stationary phase and a polar mobile phase. By monitoring the eluent with a UV detector (as the thiophene ring is chromophoric), a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. This allows for the precise quantification of purity and the detection of non-volatile impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, oxygen, sulfur) within a pure sample of this compound. This fundamental technique is used to confirm the empirical formula of the synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₅H₂Cl₂OS). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.01133.17%
HydrogenH1.0081.11%
ChlorineCl35.45339.17%
OxygenO15.9998.84%
SulfurS32.0617.72%

Computational Chemistry and Theoretical Modeling of 5 Chlorothiophene 3 Carbonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 5-Chlorothiophene-3-carbonyl chloride, DFT calculations can elucidate various aspects of its chemical behavior.

DFT calculations are instrumental in predicting the reactivity and electrophilic nature of this compound. By calculating the molecular electrostatic potential (MEP) map, regions of positive and negative charge on the molecule's surface can be visualized. For this compound, the carbonyl carbon atom is expected to be a primary electrophilic site, indicated by a strongly positive electrostatic potential. This high electrophilicity arises from the electron-withdrawing effects of the adjacent oxygen atom and the chlorine atom of the carbonyl chloride group, as well as the chlorine atom on the thiophene (B33073) ring.

Furthermore, Frontier Molecular Orbital (FMO) theory, when applied within the DFT framework, provides crucial insights. The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most probable site for nucleophilic attack. In the case of this compound, the LUMO is anticipated to be localized predominantly on the carbonyl carbon, confirming its status as the most electrophilic center and the likely target for nucleophiles in reactions such as esterification or amidation.

The carbonyl chloride moiety contains a chloride ion, which functions as a good leaving group in nucleophilic acyl substitution reactions. Computational modeling using DFT can quantify the facility with which this group departs. The leaving group ability is theoretically assessed by calculating the stability of the departing anion (Cl⁻) and the transition state energy associated with the cleavage of the carbon-chlorine bond.

The typical mechanism for acyl chlorides is a nucleophilic addition-elimination pathway, which proceeds through a tetrahedral intermediate. DFT calculations can model the entire reaction coordinate, determining the activation energies for the formation of the tetrahedral intermediate and for the subsequent elimination of the chloride ion. A lower activation energy for the elimination step signifies a better leaving group, a feature that calculations can predict and quantify.

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reaction energetics. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations to account for these effects.

These models approximate the solvent as a continuous dielectric medium that surrounds the solute molecule. This approach allows for the calculation of the energetic cost of creating a cavity in the solvent and the electrostatic interactions between the solute and the solvent. For a polar molecule like this compound, and particularly for reactions involving charged intermediates or transition states, including a continuum solvation model is crucial for obtaining results that are relevant to experimental conditions in solution.

DFT is a powerful tool for predicting the regioselectivity of chemical reactions. For this compound, this could apply to electrophilic substitution on the thiophene ring or to reactions where a substrate could be acylated at different positions. The prediction is achieved by meticulously calculating the activation energies for all possible reaction pathways.

For instance, in a Friedel-Crafts acylation of an aromatic substrate using this compound, the electrophile could potentially attack different positions on the substrate. By locating the transition state structure for each possible pathway and calculating its free energy of activation (ΔG‡), the most favorable reaction channel can be identified. The pathway with the lowest activation energy barrier is predicted to be the major product, a principle that aligns with transition state theory. This approach has been successfully used to explain the regioselectivity in the acylation of various aromatic and heterocyclic compounds. chemicalbook.comsigmaaldrich.com

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways
Reaction PathwayDescriptionCalculated ΔG‡ (kcal/mol)Predicted Outcome
Pathway AAttack at Position X18.5Minor Product
Pathway BAttack at Position Y14.2Major Product
Pathway CAttack at Position Z22.1Negligible

Quantum Chemical Property Calculations

Quantum chemical calculations can predict a range of molecular properties. While a dedicated computational study for this compound is not available in public databases, data for the closely related parent compound, Thiophene-3-carbonyl chloride, can provide a useful baseline. The addition of a chlorine atom at the 5-position would be expected to increase the molecular weight, exact mass, and lipophilicity (XLogP3) of the molecule.

Table 2: Computed Properties for the Parent Compound Thiophene-3-carbonyl chloride (CAS 41507-35-1)
PropertyValueSource
Molecular Weight146.60 g/mol echemi.com
Exact Mass145.9593136 echemi.com
XLogP32.5 echemi.com
Hydrogen Bond Acceptor Count2 echemi.com
Rotatable Bond Count1 echemi.com
Topological Polar Surface Area45.3 Ų echemi.com
Heavy Atom Count8 echemi.com
Complexity105 echemi.com

Mechanistic Insights from Computational Studies

Beyond predicting outcomes, computational studies provide profound insights into reaction mechanisms. For reactions involving this compound, such as nucleophilic acyl substitution, DFT can be used to map out the entire potential energy surface.

This involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, the tetrahedral intermediate, and the final products.

Transition State Searching: Locating the transition state (the maximum energy point) along the reaction coordinate that connects the reactant and intermediate, and the intermediate and product.

Frequency Calculations: Characterizing the stationary points. A stable species (reactant, intermediate, product) will have all real vibrational frequencies, while a true transition state is confirmed by the presence of one, and only one, imaginary frequency. chemicalbook.com This imaginary frequency corresponds to the atomic motion along the reaction path.

By charting the energies of all species along the reaction pathway, a detailed energy profile can be constructed. This profile reveals the activation barriers for each step, allowing for the identification of the rate-determining step of the mechanism. Such computational investigations can validate or challenge proposed mechanisms and offer a level of detail that is often inaccessible through experimental means alone. thermofisher.com

Analysis of Transition States and Reaction Barriers

Detailed computational studies analyzing the transition states and energy barriers associated with the conformational isomerization of this compound are not extensively documented in publicly available literature. Such studies would typically involve mapping the potential energy surface for the rotation around the C3–C(O) single bond to identify the transition state structure connecting the stable conformers and to calculate the activation energy for the interconversion process.

Structural Optimization and Conformational Analysis

Computational methods are essential for determining the stable three-dimensional arrangements of atoms in a molecule and understanding the energetic relationships between different conformations.

The conformational landscape of 3-carbonyl thiophene derivatives is primarily defined by the rotation around the single bond connecting the thiophene ring to the carbonyl carbon. This rotation gives rise to two principal planar conformers: the S,O-cis and S,O-trans forms, distinguished by the relative orientation of the thiophene sulfur atom and the carbonyl oxygen atom.

Theoretical studies on model compounds, such as 3-benzoylthiophene, have been performed using ab initio calculations with a minimal STO-3G basis set to explore the potential energy surface. rsc.org These calculations located the minimum energy conformations and assessed their relative stabilities. For 3-substituted derivatives, the S,O-cis and S,O-trans conformers were found to have only a slight difference in energy content. rsc.org However, the S,O-cis conformer was predicted to be marginally more stable. rsc.org The presence of substituents on the thiophene ring, such as the chlorine atom in this compound, is expected to influence the precise energy difference and rotational barrier between these conformers.

Table 1: Calculated Relative Energies of Conformers for Model 3-Carbonyl Thiophene Compounds
Compound ModelConformerComputational MethodRelative Energy (kcal/mol)Finding
3-BenzoylthiopheneS,O-cisAb initio (STO-3G)0.00Predicted to be the more stable conformer. rsc.org
3-BenzoylthiopheneS,O-transAb initio (STO-3G)Slightly higher than S,O-cisFound to be a low-energy conformer. rsc.org

The concept of a "ring-flip" in thiophene-3-carbonyl derivatives refers to the 180° rotation of the thiophene ring around the C3–C(O) bond, which effectively interconverts the S,O-cis and S,O-trans conformers. mdpi.com This phenomenon has been extensively documented through X-ray crystallography, which provides experimental evidence of these co-existing conformations in the solid state.

The first-ever X-ray crystal structure determination of the parent compound, thiophene-3-carbonyl chloride, revealed that the molecule is disordered in the crystal lattice. mdpi.com This disorder is a direct manifestation of the ring-flip phenomenon, where two distinct molecular orientations exist, corresponding to the two conformers differing by a 180° rotation. mdpi.com In the crystal structure, these two forms were found with refined occupancies of 70% and 30%, indicating a small energy difference between them. researchgate.net

This experimental observation is supported by theoretical calculations. Density Functional Theory (DFT) calculations have been employed to investigate the relative stability and the facility of conversion between these different thienyl orientations for various derivatives. researchgate.net The low energy barrier for this interconversion explains why multiple conformers can be observed simultaneously. A survey of the Cambridge Structural Database showed that this ring-flip disorder is a common feature among thiophene-3-carbonyl derivatives, with 22 out of 62 analyzed structures exhibiting the phenomenon. researchgate.net The factors that determine whether a specific derivative will display this disorder in its crystal structure are complex and not yet fully understood. mdpi.com

Table 2: Occurrence of Ring-Flip Disorder in Thiophene-3-Carbonyl Derivatives
Derivative (X in Thiophene-3-CO-X)Exhibits Ring-Flip Disorder?Reference
Chloride (-Cl)Yes mdpi.com
Amide (-NH₂)Yes mdpi.com
Glycine amide (-NHCH₂COOH)Yes mdpi.com
Carboxylic acid (-OH)No (forms hydrogen-bonded dimers) researchgate.net

Emerging Research Directions and Future Perspectives

Novel Derivatization and Functionalization Strategies

The development of novel derivatization and functionalization strategies for 5-chlorothiophene-3-carbonyl chloride is a key area of ongoing research. The conversion of carbon-hydrogen (C–H) bonds into new functional groups is a powerful strategy for creating complex organic molecules. This approach allows for the fast and efficient derivatization of compounds like this compound. umich.edu Research is focused on developing new transition metal-catalyzed C–H functionalization methods to achieve selective derivatization. umich.edu

One promising area is the use of advanced catalytic systems to introduce new functional groups at specific positions on the thiophene (B33073) ring. This includes catalytic asymmetric functionalization, which allows for the synthesis of chiral thiophene derivatives. rsc.orgnih.govresearchgate.net For example, the asymmetric transformation of the thiophene motif can be achieved through the rational design of substrates and the use of chiral catalysts. rsc.orgnih.govresearchgate.net Another innovative approach involves the use of a versatile and removable triazene directing group in rhodium(III)-catalyzed C-H activation, which allows for a range of further transformations after the initial functionalization. pkusz.edu.cn

The synthesis of 5-chlorothiophene-2-carbonyl chloride from 2-acetyl-5-chlorothiophene (B429048) is an example of a functionalization strategy that can be adapted for the 3-carbonyl chloride isomer. chemicalbook.com These emerging strategies are expanding the chemical space accessible from this compound, enabling the synthesis of a wider range of complex and potentially bioactive molecules.

Exploration of Green Chemistry Applications in Synthesis

There is a growing emphasis on the development of environmentally friendly synthetic processes to reduce the use and production of hazardous organic materials. eurekaselect.com Green chemistry principles are being applied to the synthesis of thiophene derivatives, including approaches that utilize greener solvents and alternative energy sources. eurekaselect.combenthamscience.comresearchgate.net

The use of water as a solvent is highly desirable as it is widely available, non-toxic, and inexpensive. rsc.org Research has shown that Pd-catalysed direct C–H arylation of thiophene derivatives can be performed effectively in water, including low-purity grade industrial wastewater, which represents a virtuous repurposing of a waste stream. rsc.org Other green solvents, such as ionic liquids and deep eutectic solvents, are also being explored for the synthesis of thiophene-containing compounds. rsc.orgmdpi.com For instance, the green synthesis of a molecularly imprinted polymer based on a thiophene derivative has been achieved using a room-temperature ionic liquid as a green solvent. mdpi.com

In addition to greener solvents, non-traditional energy sources like microwave radiation and ultrasound are being investigated to promote cleaner and more efficient reactions. eurekaselect.com These green methodologies aim to improve the sustainability of synthesizing and functionalizing this compound, minimizing environmental impact while enhancing efficiency.

Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

Advanced catalytic systems are crucial for improving the reactivity and selectivity of reactions involving this compound. Transition metal catalysis, particularly with palladium, rhodium, manganese, and cobalt, is at the forefront of this research. pkusz.edu.cnrsc.orgacs.org

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of thiophenes. rsc.org Recent advancements include the use of specific ligands and additives to enhance catalytic activity and selectivity in C-H arylation reactions. rsc.org Homogeneous liquid-phase aerobic oxidation of acetylthiophenes, using catalysts such as Mn(NO₃)₂ and Co(NO₃)₂, presents a potentially more cost-effective process for preparing thiophene carbonyl chlorides. acs.org

Furthermore, rhodium(III)-catalyzed C-H activation using removable directing groups offers a high degree of control over the functionalization of arenes. pkusz.edu.cn In the realm of asymmetric synthesis, chiral Brønsted bases and other organocatalysts are being employed to achieve high enantioselectivity in the functionalization and dearomatization of thiophenes. nih.gov The development of these advanced catalytic systems is enabling more precise and efficient synthesis of complex molecules derived from this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing. springerprofessional.demtak.hu The integration of flow chemistry and automated synthesis platforms for the production of heterocyclic compounds, including derivatives of this compound, is a rapidly growing area of research. springerprofessional.demtak.huresearchgate.netmdpi.comuc.pt

Continuous-flow processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced yields, cleaner reactions, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. springerprofessional.demtak.hu The small volume of microreactors minimizes safety issues associated with explosive or toxic substances. mtak.hu

Multi-step sequential flow systems enable the telescoping of reactions, where multiple transformations occur without the isolation of intermediates, significantly increasing process efficiency. uc.pt This approach is particularly valuable for the synthesis of active pharmaceutical ingredients (APIs) and other high-value molecules. mtak.huuc.pt The application of flow chemistry to the synthesis of this compound and its derivatives can lead to more efficient, scalable, and safer manufacturing processes.

Application in New Material Development and Supramolecular Chemistry

Derivatives of this compound hold significant potential for the development of new materials with tailored optoelectronic properties. researchgate.net Thiophene-based molecules are well-studied for their applications in organic electronic devices due to their versatile chemistry and tunable electronic properties. uh.edu

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is key to organizing thiophene derivatives into functional nanostructures. researchgate.netuh.edunih.govrsc.org The self-assembly of dendritic and polymeric thiophene derivatives can lead to the formation of 2-D crystals, nanowires, and nanoparticle aggregates. uh.edunih.gov These supramolecular architectures are of great interest for applications in nanoscience and nanotechnology. researchgate.net The ability to control the supramolecular organization of these materials can impart new functions and enhance their performance in devices. researchgate.net

The functionalization of this compound provides a means to introduce various substituents that can direct the self-assembly process and fine-tune the electronic and optical properties of the resulting materials.

Halogen and chalcogen bonding are non-covalent interactions that are increasingly being recognized for their importance in directing the supramolecular assembly of molecules. tuni.fiacs.orgacs.orgtuni.fi The chlorine atom and the sulfur atom in this compound and its derivatives can participate in these interactions, making them valuable building blocks for crystal engineering and materials science. acs.org

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govacs.org In halothiophene derivatives, C-X···N (where X is a halogen) halogen bonds can drive the self-assembly of molecules into one-dimensional polymeric structures. acs.orgtuni.fi The strength of these interactions can be tuned by changing the halogen atom and the substituents on the thiophene ring. tuni.fiacs.orgtuni.fi

Chalcogen bonding involves the sulfur atom of the thiophene ring acting as a chalcogen bond donor or acceptor. acs.orged.ac.uknih.gov These interactions, which can be as strong as conventional hydrogen bonds, are dominated by orbital delocalization effects and are surprisingly independent of the solvent. ed.ac.uknih.gov The interplay between halogen and chalcogen bonding provides a powerful tool for controlling the three-dimensional structure of materials derived from this compound, with potential applications in organic electronics and functional nanomaterials. acs.orgnih.gov

Interactive Data Table: Halogen Bond Interaction Energies in Halopyridylthiophenes

Interacting AtomsInteraction Energy (kJ mol⁻¹)
C-Cl···N-5.4
C-Br···N-12.5
C-I···N-19.6

Data sourced from studies on 5-(4-Pyridyl)-2-halothiophenes, demonstrating the increasing strength of the halogen bond with heavier halogens. acs.orgtuni.fi

Elucidation of Complex Reaction Mechanisms

A fundamental understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new transformations. For reactions involving this compound, both experimental and computational studies are crucial for elucidating complex reaction pathways.

Computational chemistry, using methods like density functional theory (DFT), allows for the detailed study of reaction intermediates and transition states. unict.itacs.org Such studies can, for example, clarify whether a reaction proceeds through a concerted or stepwise mechanism, as has been shown for the thionation of carbonyl compounds with Lawesson's reagent. unict.itacs.org Topological analyses of the electron density can further confirm the nature of the bonding changes throughout a reaction. unict.itacs.org

Experimental techniques, such as X-ray crystallography, can provide insights into the solid-state structure of molecules and intermediates. For instance, studies on thiophene-3-carbonyl derivatives have revealed the phenomenon of "ring flip disorder," where two conformations of the thiophene ring are present in the crystal structure. mdpi.comresearchgate.net Understanding the factors that govern such phenomena is important for controlling the properties of these molecules. A deeper mechanistic understanding of the reactions of this compound will facilitate the rational design of more efficient and selective synthetic routes.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 5-Chlorothiophene-3-carbonyl chloride to maintain its chemical integrity?

  • Methodological Answer : Store the compound at 4°C or below in airtight, light-resistant containers under an inert gas (e.g., argon) to prevent hydrolysis and thermal degradation. Regularly verify purity via gas chromatography (GC) analysis, targeting >95.0% purity as per quality control standards. Moisture-sensitive handling protocols are critical due to its acyl chloride functionality .

Q. What personal protective equipment (PPE) and laboratory practices are essential for safe handling?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and a lab coat. Conduct all manipulations in a certified fume hood. Implement a buddy system during high-risk procedures. Emergency showers and eyewash stations must be accessible. Post-handling, decontaminate surfaces with silica-based binders and dispose of waste via professional chemical disposal services .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 7.5–8.5 ppm for thiophene protons) and 13C NMR (carbonyl carbon ~170 ppm).
  • Infrared Spectroscopy (IR) : C=O stretch (~1770 cm⁻¹) and C-Cl vibration (~550 cm⁻¹).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 181.04 (C5H2Cl2OS). Cross-validation with these methods ensures accurate characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of derivatives?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Use HPLC or GC to validate analytical consistency across studies. Compare kinetic data (e.g., reaction half-lives) and solvent effects (protic vs. aprotic) to identify critical variables. Literature search strategies, such as filtering for peer-reviewed studies and excluding non-English sources, help prioritize reliable data .

Q. What experimental designs are suitable for studying degradation pathways under ambient conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% relative humidity) with LC-MS monitoring. Isotopic labeling (e.g., 13C-carbonyl) tracks hydrolysis intermediates. Computational modeling (e.g., Density Functional Theory) predicts probable degradation mechanisms, such as nucleophilic attack at the carbonyl carbon. Compare results with ecotoxicological assessments to evaluate environmental persistence .

Q. How does crystallographic data enhance understanding of solid-state behavior in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. Compare experimental data with computational models (e.g., Cambridge Structural Database) to correlate crystal structure with properties like thermal stability and solubility. For example, π-π stacking in thiophene rings may influence melting points or reactivity in solid-phase reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.